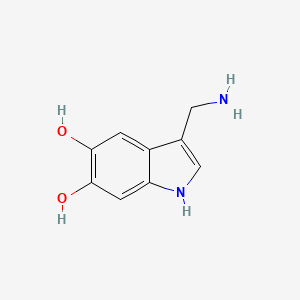
3-(aminomethyl)-1H-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-1H-indole-5,6-diol: is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features an aminomethyl group at the 3-position and hydroxyl groups at the 5 and 6 positions of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-(aminomethyl)-1H-indole-5,6-diol typically begins with commercially available indole derivatives.
Stepwise Synthesis:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aminomethyl group, converting it to a primary amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-donating effects of the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of indole-quinones.
Reduction: Formation of primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Signal Transduction: Modulates signal transduction pathways in cells.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Utilized in the development of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism by which 3-(aminomethyl)-1H-indole-5,6-diol exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction cascades.
Interactions: Forming hydrogen bonds and hydrophobic interactions with target molecules, stabilizing or destabilizing their structures.
Comparación Con Compuestos Similares
Similar Compounds
3-(aminomethyl)-1H-indole-2,5-diol: Similar structure but with hydroxyl groups at different positions.
5-hydroxyindole-3-acetic acid: A metabolite of serotonin with a carboxyl group instead of an aminomethyl group.
6-hydroxyindole: Lacks the aminomethyl group but has a similar hydroxylation pattern.
Uniqueness
Functional Group Positioning: The specific positioning of the aminomethyl and hydroxyl groups in 3-(aminomethyl)-1H-indole-5,6-diol imparts unique reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H10N2O2/c10-3-5-4-11-7-2-9(13)8(12)1-6(5)7/h1-2,4,11-13H,3,10H2 |
Clave InChI |
RVRSGZPSODLTMT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1O)O)NC=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


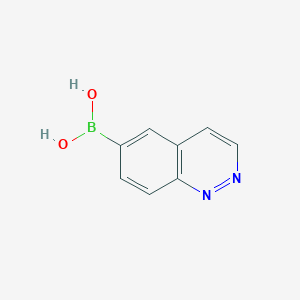

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
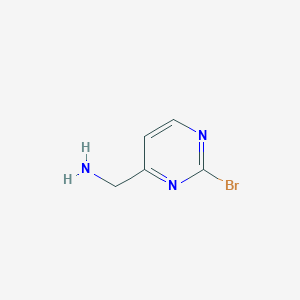
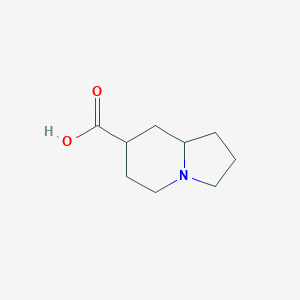
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)
![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
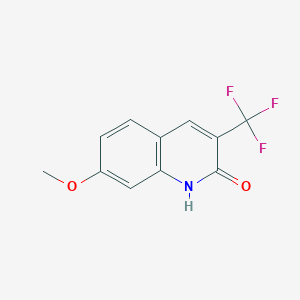
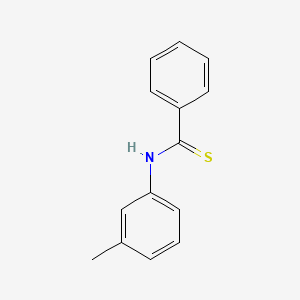
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)

